molecular formula C24H18O6 B12212171 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12212171
M. Wt: 402.4 g/mol
InChI Key: ZCDBGXNBZUDOBY-KSEXSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with benzofuran intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and function.

Properties

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H18O6/c1-26-17-5-2-15(3-6-17)13-27-18-7-8-19-21(12-18)30-23(24(19)25)11-16-4-9-20-22(10-16)29-14-28-20/h2-12H,13-14H2,1H3/b23-11-

InChI Key

ZCDBGXNBZUDOBY-KSEXSDGBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Origin of Product

United States

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